水杨亚胺基邻甲苯酰肼

描述

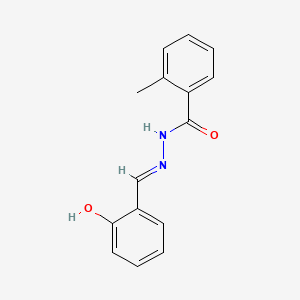

Salicylidene o-toluic hydrazone is a chemical compound with the molecular formula C15H14N2O2 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .

Synthesis Analysis

The synthesis of hydrazones, including Salicylidene o-toluic hydrazone, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular weight of Salicylidene o-toluic hydrazone is 254.2839 . It has a complex structure with multiple bonds, including double and aromatic bonds, and contains two six-membered rings .Chemical Reactions Analysis

In the synthesis process, crystalline amine-functionalised hydrazones undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases . These reactions are monitored using ex situ powder X-ray diffraction and IR-ATR methods .Physical And Chemical Properties Analysis

Salicylidene o-toluic hydrazone has a molecular weight of 254.2839 . It contains a total of 34 bonds, including 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 N hydrazine .科学研究应用

1. 针对细菌感染的抗毒力药物

水杨酰基腙(腙)已被证明有望作为抗毒力药物,特别是在宿主细胞感染期间靶向细菌分泌系统时。当这些化合物与镓离子结合时,抑制细菌和生物膜生长的能力会更强。它们与镓离子的相互作用对于理解它们的机制和增强的生物效应至关重要,正如 Hakobyan、Boily 和 Ramstedt (2014) 的研究中所证明的(Hakobyan、Boily和Ramstedt,2014).

2. 金属离子检测的化学传感器

已开发出基于水杨腙的罗丹明螺环化学传感器,用于高灵敏度和实时检测各种金属离子。这些传感器利用了水杨腙的给电子能力和可调节的配位腔,使其能够有效检测 Cu2+ 和 Hg2+ 等金属离子。此应用在 Yang、Gao、Jinglin 和 Dong (2016) 进行的研究中得到强调(Yang、Gao、Jinglin和Dong,2016).

3. 金属配合物的合成

水杨腙用于合成各种金属配合物,这些配合物在催化和药理学等领域有应用。例如,带有水杨基 2-吡啶甲酰腙的二氧代和氧代过氧钼 (VI) 配合物已被合成用于催化应用,正如 Bagherzadeh、Zare、Amani、Ellern 和 Woo (2013) 的研究中所详述的(Bagherzadeh、Zare、Amani、Ellern和Woo,2013).

4. 抗寄生虫药物应用

水杨腙已被研究其作为抗寄生虫药物的潜力。Glinma 等人 (2015) 对其合成和对非洲锥虫病的锥虫杀活性进行了研究,揭示了对寄生虫的显着药学活性(Glinma等人,2015).

5. 抗菌和抗真菌活性

异烟肼的新型腙衍生物,包括水杨醛衍生物,已显示出明显的抗菌活性。这些化合物可能是抗肿瘤治疗的潜在候选物,正如 Shah 等人 (2022) 的研究中所探讨的(Shah等人,2022).

6. 线虫杀活性

芳基腙,包括衍生自水杨醛的芳基腙,已被研究其线虫杀活性,如对根结线虫 Meloidogyne incognita 的研究所示。Eloh 等人 (2015) 的这项研究表明在发现新的线虫杀化合物方面具有潜力(Eloh等人,2015).

未来方向

The broad spectrum of biological activities of hydrazones has stimulated interest in developing methodologies for their synthesis . Future research may focus on finding a simple and effective approach for their selective preparation . Additionally, the potential biological activities of these compounds against selected human cancer cell lines and bacterial strains may be evaluated .

属性

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDKSNZDBMQWIG-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylidene o-toluic hydrazone | |

CAS RN |

82859-72-1 | |

| Record name | Salicylidene o-toluic hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)